Amrinone lactate

CAS No.:

Cat. No.: VC1574686

Molecular Formula: C13H15N3O4

Molecular Weight: 277.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15N3O4 |

|---|---|

| Molecular Weight | 277.28 g/mol |

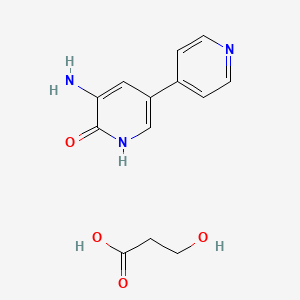

| IUPAC Name | 3-amino-5-pyridin-4-yl-1H-pyridin-2-one;3-hydroxypropanoic acid |

| Standard InChI | InChI=1S/C10H9N3O.C3H6O3/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7;4-2-1-3(5)6/h1-6H,11H2,(H,13,14);4H,1-2H2,(H,5,6) |

| Standard InChI Key | NSLALHQEHXBOHP-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1C2=CNC(=O)C(=C2)N.C(CO)C(=O)O |

| Canonical SMILES | C1=CN=CC=C1C2=CNC(=O)C(=C2)N.C(CO)C(=O)O |

Introduction

Chemical Properties and Structure

Chemical Identification

Amrinone lactate is the salt form of amrinone (inamrinone). It is important to distinguish between amrinone (the base compound) and amrinone lactate (the pharmaceutical salt form used in clinical settings).

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₅N₃O₄ |

| Molecular Weight | 277.28 g/mol |

| CAS Registry Number | 75898-90-7 |

| IUPAC Name | 3-amino-5-pyridin-4-yl-1H-pyridin-2-one;2-hydroxypropanoic acid |

| Synonyms | Inamrinone lactate, Amrinone lactate, 5-amino(3,4'-bipyridin)-6(1H)-one lactate |

The compound consists of amrinone (C₁₀H₉N₃O) combined with lactic acid . The parent compound amrinone has a molecular weight of 187.202 g/mol, while the lactate salt form has a higher molecular weight due to the addition of the lactate group .

Structural Characteristics

The structure of amrinone includes a bipyridine core with amino and ketone functional groups. Specifically, it is a 5-amino-3,4'-bipyridin-6(1H)-one . The lactate salt form includes a lactic acid molecule that enhances the compound's solubility and stability for pharmaceutical formulation, particularly for intravenous administration .

Pharmacology

Mechanism of Action

Amrinone lactate functions primarily as a selective phosphodiesterase 3 (PDE3) inhibitor. This mechanism has several important physiological consequences:

-

Inhibition of PDE3 prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells .

-

The resulting increase in intracellular cAMP leads to:

-

The medication selectively enhances high-gain calcium-induced calcium release (CICR), which contributes to myocyte contraction through phosphorylation via cAMP-dependent protein kinase A (PKA) and Ca²⁺-calmodulin kinase pathways .

This dual action of increasing cardiac contractility while decreasing vascular resistance is particularly beneficial in heart failure, where both cardiac output and peripheral perfusion are compromised.

Pharmacokinetics

Amrinone lactate exhibits the following pharmacokinetic properties:

| Parameter | Value |

|---|---|

| Bioavailability | Not applicable (IV administration) |

| Protein Binding | 10 to 49% |

| Volume of Distribution | 1.2 L/kg |

| Metabolism | Hepatic |

| Elimination Half-life | 3.6 to 8 hours |

| Excretion | Primarily renal (63%) and fecal (18%) |

| Onset of Action | 5-10 minutes |

| Duration of Action | 0.5-2 hours |

After intravenous administration, amrinone lactate demonstrates a distributive phase half-life of approximately 4.6 minutes, followed by a terminal elimination half-life of about 3.6 hours . The medication is metabolized in the liver, producing several metabolites including N-glycolyl, N-acetate, O-glucuronide, and N-glucuronide forms .

Pharmacodynamics

The pharmacodynamic effects of amrinone lactate encompass its influence on cardiovascular parameters:

-

Cardiac Effects:

-

Increased cardiac contractility

-

Enhanced stroke volume

-

Improved cardiac output

-

Increased myocardial oxygen consumption

-

-

Vascular Effects:

-

Reduced peripheral vascular resistance

-

Decreased pulmonary vascular resistance

-

Reduced preload and afterload

-

Improved tissue perfusion

-

Clinical studies have demonstrated that administration of amrinone produces an increase in cardiac index, a reduction in pulmonary capillary wedge pressure, and improved exercise capacity in patients with heart failure .

Clinical Applications

Dosage and Administration

Amrinone lactate is administered intravenously, with careful dosing protocols:

| Administration Parameter | Recommendation |

|---|---|

| Initial Loading Dose | 0.75 mg/kg given as slow intravenous injection over 2-3 minutes |

| Maintenance Infusion | 5-10 μg/kg/min |

| Total Daily Dose | Should not exceed 10 mg/kg |

| Administration Method | Each dose should be given by intravenous infusion over 10-20 minutes |

| Loading Protocol | Total loading dose should be administered in divided doses with approximately half given as the first dose and further fractions given at intervals of 4-8 hours |

The medication is typically available as an injection with a concentration of 5 mg/ml . Due to its potential to cause hypotension, careful monitoring of blood pressure is essential during administration.

| System | Side Effects |

|---|---|

| Cardiovascular | Hypotension, chest pain, arrhythmias |

| Hematological | Thrombocytopenia |

| Gastrointestinal | Nausea, vomiting |

| Immunological | Hypersensitivity reactions |

| Musculoskeletal | Myositis, vasculitis |

| Dermatological | Nail discoloration |

| Other | Injection site pain, reduced tear production |

The most clinically significant adverse effect is thrombocytopenia, which may necessitate discontinuation of the medication in some patients . Hypotension, particularly following the loading dose, is also a concern and may require dose reduction or cessation of therapy.

Drug Interactions

-

Enhanced hypotensive effects when combined with other vasodilators

-

Possible synergistic effects with other positive inotropic agents

-

Interference with laboratory tests, notably TDX digoxin measurements

Research Findings

Cardiovascular Research

Several important research findings have emerged regarding amrinone lactate:

-

Exercise Hemodynamics: A study by Siskind et al. demonstrated that amrinone significantly improved exercise capacity in patients with severe congestive heart failure. At a fixed work load of 25 W, patients were able to exercise approximately twice as long after amrinone administration compared to the control period (6.28 ± 2.07 vs. 3.16 ± 1.39 minutes) .

-

Ischemia-Reperfusion Injury: Research by Okabe et al. showed that amrinone enhanced intraoperative indocyanine green (ICG) elimination in cirrhotic patients undergoing liver resection, suggesting a potential protective effect against ischemia-reperfusion injury in the liver .

-

Analytical Chemistry: High-performance liquid chromatographic methods have been developed to evaluate the stability and concentration of lactic acid in amrinone lactate injections. These studies revealed a temperature-related equilibrium between lactic acid and lactic acid lactate in pharmaceutical preparations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume